molecular formula C10H12N2 B8291374 4-(2-Amino-ethyl)-2-methyl-benzonitrile

4-(2-Amino-ethyl)-2-methyl-benzonitrile

Cat. No.: B8291374
M. Wt: 160.22 g/mol
InChI Key: LWWIIKARFLCKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Amino-ethyl)-2-methyl-benzonitrile is a benzonitrile derivative featuring an aminoethyl substituent at the para position (C4) and a methyl group at the ortho position (C2) of the aromatic ring.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-(2-aminoethyl)-2-methylbenzonitrile

InChI

InChI=1S/C10H12N2/c1-8-6-9(4-5-11)2-3-10(8)7-12/h2-3,6H,4-5,11H2,1H3

InChI Key

LWWIIKARFLCKBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCN)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

a) 4-((2-(Methylamino)ethoxy)methyl)benzonitrile Hydrochloride ()
  • Structure: Features a methoxyethylamino group (-OCH₂CH₂N(CH₃)) linked via a methylene bridge to the benzene ring.
  • Key Differences : The substituent is bulkier and contains an ether linkage, enhancing polarity. The hydrochloride salt improves solubility in polar solvents.
b) 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile ()
  • Structure: An ethylamino group bridges the benzonitrile ring and a 2-chlorophenyl moiety.
  • The lack of a methyl group at C2 simplifies steric hindrance.
  • Applications : Likely serves as a synthetic intermediate for bioactive molecules due to the chlorophenyl group’s prevalence in drug design .
c) 2-[4-(Azidomethyl)phenyl]benzonitrile ()
  • Structure : Contains an azidomethyl (-CH₂N₃) group at the para position.
  • Key Differences: The azide group offers click-chemistry compatibility, contrasting with the aminoethyl group’s nucleophilic properties.
  • Crystallography: Crystal data (monoclinic, P1 space group, a=8.0763 Å) reveal a 46.4° dihedral angle between benzene rings, influencing packing and solubility .
d) 4-Chloro-2-[2-[4-[(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzonitrile ()
  • Structure: A diazenyl (-N=N-) linker connects the benzonitrile ring to a methylphenyl group with a hydroxyethylamino substituent.
  • Key Differences: The azo group enables π-conjugation, useful in dyes. The hydroxyethylamino group enhances hydrophilicity compared to the target compound’s aminoethyl group .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Trends
4-(2-Amino-ethyl)-2-methyl-benzonitrile C₁₀H₁₁N₂ 159.21 -CN, -CH₂CH₂NH₂, -CH₃ Moderate in polar solvents
4-((2-(Methylamino)ethoxy)methyl)benzonitrile HCl C₁₁H₁₄N₂O·HCl 248.71 -CN, -OCH₂CH₂N(CH₃), -Cl High in water, methanol
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile C₁₅H₁₃ClN₂ 256.73 -CN, -NHCH₂CH(C₆H₄Cl) Low in ether, toluene
2-[4-(Azidomethyl)phenyl]benzonitrile C₁₄H₁₀N₄ 234.26 -CN, -CH₂N₃ Low in aqueous media

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